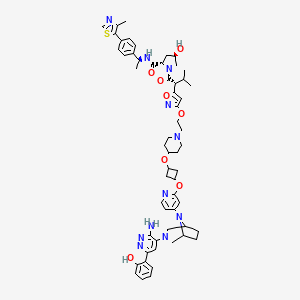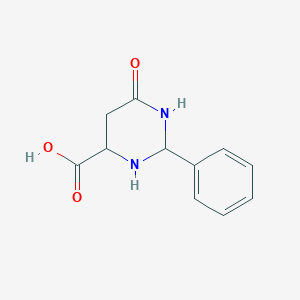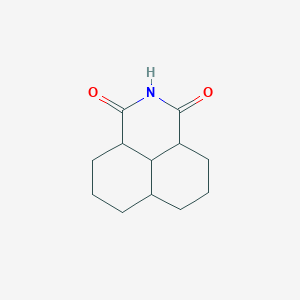
Decahydro-1,8-naphthalimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-1,8-naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a decahydro modification, enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-1,8-naphthalimide can be synthesized through an aromatic nucleophilic substitution reaction. This involves the reaction of 4-bromo-1,8-naphthalic anhydride with appropriate nucleophiles under controlled conditions . The reaction typically requires solvents like acetonitrile and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Decahydro-1,8-naphthalimide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Aromatic nucleophilic substitution is a common reaction for this compound, involving nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalimide derivatives with varying degrees of hydrogenation .
Scientific Research Applications
Decahydro-1,8-naphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Biology: Employed in cellular imaging and as a DNA-targeting agent in anticancer research.
Medicine: Investigated for its potential as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the production of dyes for textiles and polymeric materials.
Mechanism of Action
The mechanism of action of decahydro-1,8-naphthalimide involves its interaction with molecular targets such as DNA and proteins. The compound’s photophysical properties allow it to bind to DNA, causing structural changes that can inhibit replication and transcription. This makes it a potent anticancer agent . Additionally, its fluorescent properties enable it to be used in cellular imaging, providing insights into cellular processes and structures .
Comparison with Similar Compounds
Decahydro-1,8-naphthalimide is unique compared to other 1,8-naphthalimide derivatives due to its enhanced stability and reactivity. Similar compounds include:
1,8-Naphthalimide: Known for its use in fluorescent dyes and chemosensors.
Naphthaladyn™ series: A library of 1,8-naphthalimide derivatives with potent biological activities.
Donor–acceptor substituted 1,8-naphthalimides: Used in organic light-emitting diodes and other optoelectronic applications.
These compounds share similar core structures but differ in their functional groups and applications, highlighting the versatility and adaptability of the 1,8-naphthalimide framework.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H17NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h7-10H,1-6H2,(H,13,14,15) |
InChI Key |
PBFKPCWZHTXKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC3C2C(C1)C(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



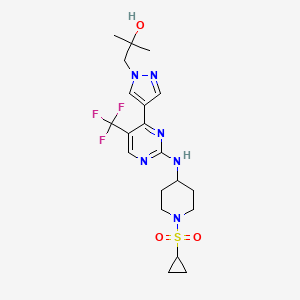
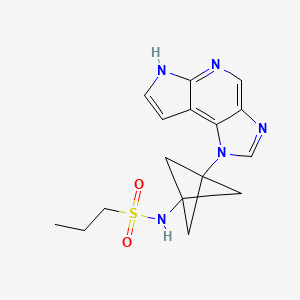
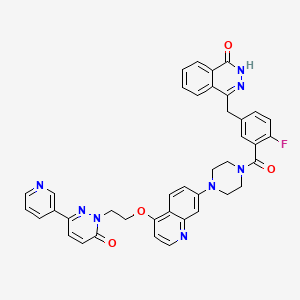
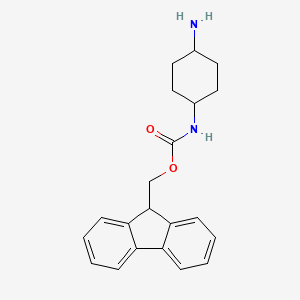
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)
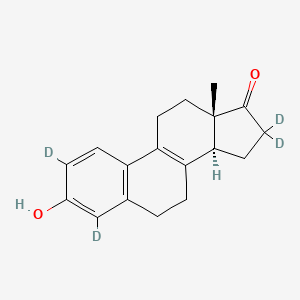

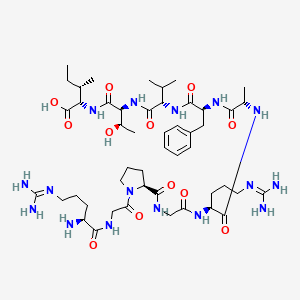

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
